
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is a chemical compound that features a purine base (adenine) attached to a hexane chain with two hydroxyl groups. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol typically involves the attachment of the purine base to the hexane chain. One common method involves the reaction of 6-chloropurine with 1,6-hexanediol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine base can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of hexanedione derivatives.
Reduction: Formation of hexane derivatives with modified purine bases.
Substitution: Formation of various substituted purine derivatives.
科学的研究の応用
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands due to its structural similarity to natural nucleosides. This integration can disrupt normal cellular processes, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
6-Aminopurine: The purine base itself, without the hexane chain.
3-(6-Aminopurin-9-yl)propane-1,3-diol: A shorter chain analog.
Uniqueness
3-(9H-6-Aminopurin-9-yl)hexane-1,6-diol is unique due to its extended hexane chain, which can confer different physical and chemical properties compared to shorter chain analogs. This structural difference can affect its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various research applications.
特性
CAS番号 |
144175-47-3 |
|---|---|
分子式 |
C11H17N5O2 |
分子量 |
251.29 g/mol |
IUPAC名 |
3-(6-aminopurin-9-yl)hexane-1,6-diol |
InChI |
InChI=1S/C11H17N5O2/c12-10-9-11(14-6-13-10)16(7-15-9)8(3-5-18)2-1-4-17/h6-8,17-18H,1-5H2,(H2,12,13,14) |
InChIキー |
STSMEGMCGIZSCF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCCO)CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


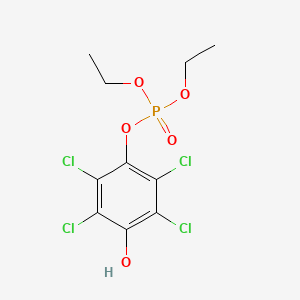
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
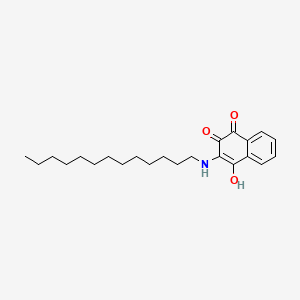
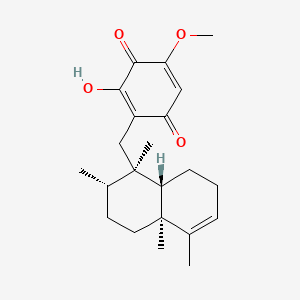
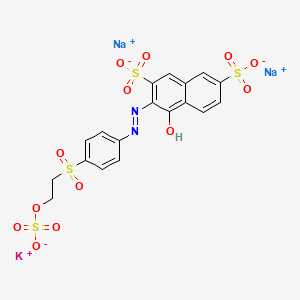
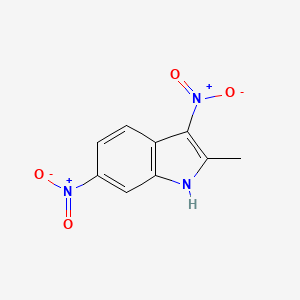
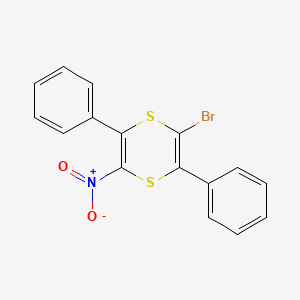
![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
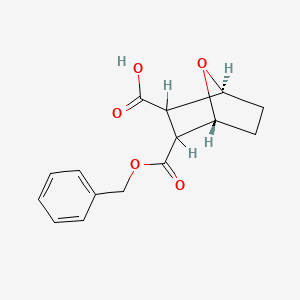
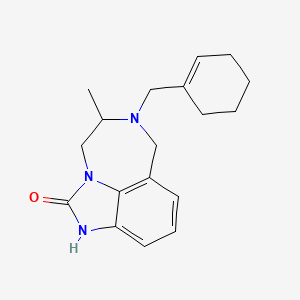
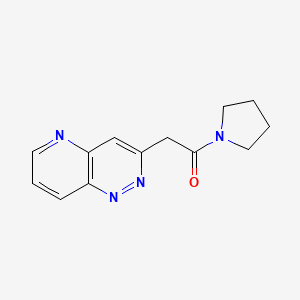

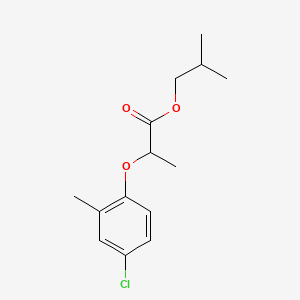
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
